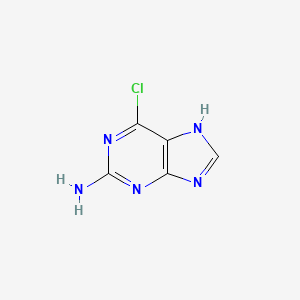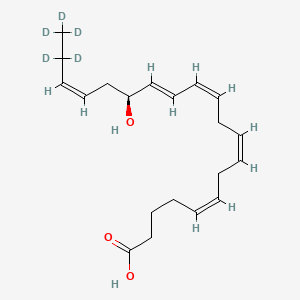
MDMB-BUTINACA butanoic acid metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MDMB-BUTINACA butanoic acid metabolite involves the ester hydrolysis of its parent compound, ADB-BUTINACA . The reaction typically occurs under mild acidic or basic conditions, leading to the formation of the butanoic acid metabolite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
MDMB-BUTINACA butanoic acid metabolite undergoes several types of chemical reactions, including:
Ester Hydrolysis: Conversion of ester groups to carboxylic acids.
Oxidation: Formation of hydroxylated and carboxylated derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions
Ester Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions include hydroxylated and carboxylated derivatives of this compound .
Aplicaciones Científicas De Investigación
MDMB-BUTINACA butanoic acid metabolite is used extensively in forensic toxicology to identify and quantify the presence of synthetic cannabinoids in biological samples . It is also used in mass spectrometry for the development of analytical methods . Additionally, this compound aids in understanding the metabolism and pharmacokinetics of synthetic cannabinoids .
Mecanismo De Acción
The mechanism of action of MDMB-BUTINACA butanoic acid metabolite involves its interaction with cannabinoid receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2) . These interactions lead to the modulation of neurotransmitter release, resulting in the psychoactive effects associated with synthetic cannabinoids .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C18H25N3O3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C18H25N3O3/c1-5-6-11-21-13-10-8-7-9-12(13)14(20-21)16(22)19-15(17(23)24)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H,19,22)(H,23,24) |
Clave InChI |
JZINBWLHQCZMHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)

![trideuteriomethyl (2S,9R,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820425.png)
![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)









